1-Isothiocyanato-6-(méthylthio)hexane

Vue d'ensemble

Description

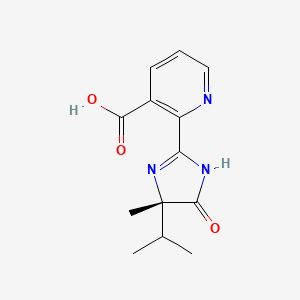

1-Isothiocyanato-6-(méthylsulfényl)-hexane est un composé organique de formule moléculaire C8H15NOS2. Il est connu pour sa structure unique, qui comprend un groupe isothiocyanate et un groupe méthylsulfényl liés à une chaîne hexane.

Applications De Recherche Scientifique

1-Isothiocyanato-6-(methylsulfenyl)-hexane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-Isothiocyanato-6-(methylsulfenyl)-hexane involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, potentially disrupting cellular processes and exerting therapeutic effects .

Analyse Biochimique

Biochemical Properties

1-Isothiocyanato-6-(methylthio)hexane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. 1-Isothiocyanato-6-(methylthio)hexane acts as an inhibitor of this enzyme, thereby affecting the polyamine levels within cells . Additionally, it has been identified as an antineoplastic agent, suggesting its potential in cancer therapy .

Cellular Effects

The effects of 1-Isothiocyanato-6-(methylthio)hexane on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 1-Isothiocyanato-6-(methylthio)hexane reduces cell survival by inhibiting key signaling pathways that promote cell proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 1-Isothiocyanato-6-(methylthio)hexane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with ornithine decarboxylase results in the inhibition of this enzyme, thereby reducing polyamine synthesis . Additionally, 1-Isothiocyanato-6-(methylthio)hexane can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Isothiocyanato-6-(methylthio)hexane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to 1-Isothiocyanato-6-(methylthio)hexane can result in sustained inhibition of cell proliferation and other cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of 1-Isothiocyanato-6-(methylthio)hexane vary with different dosages. At lower doses, it exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-Isothiocyanato-6-(methylthio)hexane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of ornithine decarboxylase affects the polyamine biosynthesis pathway, leading to changes in polyamine levels within cells

Transport and Distribution

The transport and distribution of 1-Isothiocyanato-6-(methylthio)hexane within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 1-Isothiocyanato-6-(methylthio)hexane within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of 1-Isothiocyanato-6-(methylthio)hexane is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of 1-Isothiocyanato-6-(methylthio)hexane is crucial for elucidating its mechanism of action.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

1-Isothiocyanato-6-(méthylsulfényl)-hexane peut être synthétisé par une série de réactions chimiques. Une méthode courante implique l'azidation d'un composé précurseur, suivie d'une réaction avec un système triphénylphosphine/sulfure de carbone. Par exemple, le 1-chloro-6-méthoxyhexane peut être converti en 1-isothiocyanato-6-méthoxyhexane en utilisant cette méthode .

Méthodes de production industrielle

La production industrielle de 1-Isothiocyanato-6-(méthylsulfényl)-hexane implique généralement une synthèse à grande échelle utilisant des voies chimiques similaires. Le processus est optimisé pour le rendement et la pureté, garantissant que le composé répond aux spécifications requises pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

1-Isothiocyanato-6-(méthylsulfényl)-hexane subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe méthylsulfényl peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe isothiocyanate peut être réduit pour former des amines.

Substitution : Le groupe isothiocyanate peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines ou les alcools peuvent réagir avec le groupe isothiocyanate dans des conditions douces.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Thiourées et composés apparentés.

Applications de la recherche scientifique

1-Isothiocyanato-6-(méthylsulfényl)-hexane a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme unité de construction pour des molécules plus complexes.

Biologie : Etudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.

Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés

Mécanisme d'action

Le mécanisme d'action de 1-Isothiocyanato-6-(méthylsulfényl)-hexane implique son interaction avec diverses cibles moléculaires. Le groupe isothiocyanate est connu pour réagir avec les nucléophiles, tels que les thiols et les amines, dans les systèmes biologiques. Cette réactivité peut conduire à la modification des protéines et d'autres biomolécules, perturbant potentiellement les processus cellulaires et exerçant des effets thérapeutiques .

Comparaison Avec Des Composés Similaires

1-Isothiocyanato-6-(méthylsulfényl)-hexane peut être comparé à d'autres composés contenant des isothiocyanates, tels que :

Isothiocyanate d'allyle : Trouvé dans l'huile de moutarde, connu pour sa saveur piquante et ses propriétés antimicrobiennes.

Isothiocyanate de phénéthyle : Trouvé dans les légumes crucifères, étudié pour ses propriétés anticancéreuses.

Sulforaphane : Trouvé dans le brocoli, connu pour ses activités chimiopréventives et anticancéreuses

Le caractère unique de 1-Isothiocyanato-6-(méthylsulfényl)-hexane réside dans sa structure spécifique, qui combine un groupe isothiocyanate avec un groupe méthylsulfényl, offrant potentiellement des propriétés chimiques et biologiques distinctes.

Propriétés

IUPAC Name |

1-isothiocyanato-6-methylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXPFAXPUDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

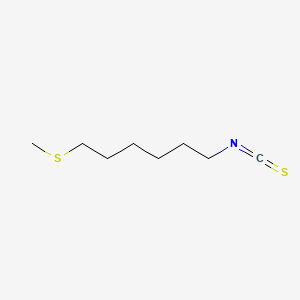

CSCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196118 | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.035-1.041 (20°) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-39-1 | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-6-(methylsulfanyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63844HOL2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-methylthiohexyl isothiocyanate exert its biological effects?

A1: 6-methylthiohexyl isothiocyanate interacts with the Nrf2/Keap1 system. [] This system is a key regulator of cellular defense mechanisms against oxidative stress and electrophilic insults.

Q2: What is the mechanism by which 6-methylthiohexyl isothiocyanate activates the Nrf2 pathway?

A2: Research suggests that 6-methylthiohexyl isothiocyanate modifies Keap1, a protein that normally sequesters and targets Nrf2 for degradation. [] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and accumulation in the nucleus. []

Q3: What happens when Nrf2 accumulates in the nucleus?

A3: Nuclear Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence. [] This binding initiates the transcription of genes encoding antioxidant and detoxification enzymes, such as NADP(H):quinone oxidoreductase 1 (NQO1). [] Increased NQO1 levels contribute to cellular protection against oxidative damage. []

Q4: What is known about the stability of 6-methylthiohexyl isothiocyanate?

A4: Studies have shown that 6-methylthiohexyl isothiocyanate is susceptible to degradation, primarily through enzymatic oxidation. [, ] Adding antioxidants like α-tocopherol and ascorbic acid can effectively stabilize 6-methylthiohexyl isothiocyanate and prevent its degradation. []

Q5: Are there alternative methods to stabilize 6-methylthiohexyl isothiocyanate?

A5: Yes, using enzyme inhibitors like EGCG (epigallocatechin gallate) or EDTA (ethylenediaminetetraacetic acid) has also shown promising results in stabilizing 6-methylthiohexyl isothiocyanate. []

Q6: Has 6-methylthiohexyl isothiocyanate been investigated for potential cancer chemopreventive effects?

A6: Yes, research in A/J mice demonstrated that pretreatment with 6-methylthiohexyl isothiocyanate inhibited O-methylguanine formation in the lungs induced by the carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[[4-ethyl-5-(3-oxo-2-naphthalenylidene)-1H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1195290.png)

![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)

![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)

![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)